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Compound of Interest

Compound Name: 1H-Pyrazolo[4,3-c]pyridine

Cat. No.: B2452178

An In-Depth Technical Guide to the Basic Properties of 1H-Pyrazolo[4,3-c]pyridine

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif of significant interest
in medicinal chemistry and drug development. Recognized as a bioisostere of naturally
occurring purines, this scaffold provides a unique framework for designing ligands that can
interact with a wide array of biological targets, most notably the ATP-binding sites of kinases.[1]
This technical guide offers a comprehensive exploration of the core basic properties of 1H-
pyrazolo[4,3-c]pyridine, designed for researchers, medicinal chemists, and drug development
professionals. We will delve into its fundamental physicochemical characteristics, including
basicity and tautomerism, and provide a detailed analysis of its chemical reactivity. The
narrative synthesizes theoretical principles with practical, field-proven insights, explaining the
causality behind its reactivity patterns and offering detailed protocols for key functionalization
strategies.

Introduction to the 1H-Pyrazolo[4,3-c]pyridine

Scaffold
The Privileged Scaffold: A Purine Bioisostere

The fusion of a pyrazole ring and a pyridine ring creates the pyrazolopyridine system. The
arrangement of nitrogen atoms within this fused bicyclic structure gives rise to several isomers,
each with distinct electronic and steric properties.[2][3] The 1H-pyrazolo[4,3-c]pyridine core is
structurally analogous to purine bases like adenine and guanine, a similarity that allows its
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derivatives to function as effective mimics in biological systems. This bioisosteric relationship is
the primary driver of its "privileged" status, enabling derivatives to competitively bind to purine-

binding proteins, leading to a broad spectrum of biological activities, including anticancer, anti-

inflammatory, and antiviral properties.[4][5][6]

Isomeric Landscape of Pyrazolopyridines

The 1H-pyrazolo[4,3-c]pyridine is one of five primary congeners formed from the fusion of a
pyrazole and a pyridine ring.[2] The specific placement of the nitrogen atoms and the fusion
pattern profoundly influence the molecule's dipole moment, hydrogen bonding capability, pKa,
and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1] Understanding this
iIsomeric context is crucial for rational drug design.
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Caption: The five primary isomers of the pyrazolopyridine scaffold.

Core Structure and Numbering Convention

A standardized numbering system is essential for unambiguously identifying substitution
patterns. The numbering for 1H-pyrazolo[4,3-c]pyridine begins at the pyrazole nitrogen not
involved in ring fusion and proceeds around the pyrazole ring before continuing to the pyridine
ring.

Caption: IUPAC numbering convention for the 1H-pyrazolo[4,3-c]pyridine core.

Fundamental Physicochemical Properties

The utility of a scaffold in drug discovery is fundamentally governed by its physicochemical
properties.

Molecular and Spectroscopic Profile

The core, unsubstituted scaffold possesses the following fundamental properties.

Property Value Source
Molecular Formula CeHsN3 [7]
Molecular Weight 119.12 g/mol [7]
InChi Key WCXFPLXZZSWROM-

UHFFFAOYSA-N

Predicted pKa ~5.08 (for 4-Methyl derivative) [1]

Spectroscopic analysis is critical for structural confirmation. The infrared (IR) spectrum of
related N-H containing pyrazoles shows a complex band between 2600 and 3200 cm~! due to
hydrogen bonding and Fermi resonance, which obscures the typical N-H stretching frequency.
[8] The *H NMR spectrum would be characterized by distinct aromatic protons, with chemical
shifts influenced by the anisotropic effects of the fused ring system and the electronic nature of
the two different nitrogen-containing rings.
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Basicity and pKa: The Influence of Fused Heterocycles

The basicity of 1H-pyrazolo[4,3-c]pyridine is a composite of the properties of its constituent
rings. The pyrazole ring contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).
[8] The pyridine ring contains its own characteristic nitrogen (N5).

e N1 (Pyrrole-like): The lone pair on N1 is integral to the pyrazole ring's aromaticity, making it

non-basic and acidic.

o N2 (Pyridine-like): This nitrogen is sp2-hybridized, but its basicity is significantly reduced by
the electron-withdrawing effect of the adjacent N1 atom.

o N5 (Pyridine): This is the most basic center in the molecule. However, the fused pyrazole
ring acts as an overall electron-withdrawing group, reducing the basicity of the pyridine
nitrogen compared to pyridine itself (pKa = 5.2). The predicted pKa of ~5.08 for a methylated
analog suggests it is a weak base, capable of protonation under moderately acidic

conditions.[1]

Tautomerism: The 1H/2H Equilibrium

For pyrazolopyridines not substituted on a pyrazole nitrogen, prototropic tautomerism is a key
consideration. The proton can reside on either N1 or N2 of the pyrazole ring. For the related
1H-pyrazolo[3,4-b]pyridine system, computational studies have shown the 1H-tautomer to be
significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer.[2] This preference is
generally attributed to more favorable dipole-dipole interactions and aromatic stabilization in
the 1H form. While specific data for the [4,3-c] isomer is scarce, a similar energetic preference

for the 1H tautomer is expected.

1H-Tautomer

—_—
—

(Energetically Favored)

2H-Tautomer
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Caption: Tautomeric equilibrium between the 1H and 2H forms.

Chemical Reactivity and Functionalization

The scaffold's reactivity is a duality, governed by the electron-deficient nature of the pyridine
ring and the electron-rich character of the pyrazole ring. This allows for vectorial
functionalization at multiple sites.

N-Functionalization: The Challenge of Regioselectivity

Alkylation or arylation of the pyrazole N-H is a common first step in synthesis but presents a
regioselectivity challenge: reaction can occur at N1 or N2.

» Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can direct alkylating
agents to the less hindered nitrogen.

e Reaction Conditions: The choice of base, solvent, and electrophile can influence the N1/N2
ratio. For many pyrazoles, N-alkylation under basic conditions with alkyl halides often favors
the N1 product.[9] More advanced catalyst-free Michael additions have been developed to
achieve excellent N1 selectivity (>99:1).[9][10]

Protocol 3.1: General Protocol for Regioselective N1-Alkylation of Pyrazoles

Causality: This protocol utilizes a strong, non-nucleophilic base (NaH) to generate the
pyrazolide anion. In a polar aprotic solvent like DMF, the subsequent Sn2 reaction with an
unhindered alkyl halide typically favors substitution at the more accessible N1 position.

e Preparation: To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous N,N-
dimethylformamide (DMF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH,
60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

e Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room
temperature and stir for an additional 30 minutes until gas evolution ceases.

» Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g.,
iodomethane, benzyl bromide) (1.1 eq) dropwise.
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» Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring
by TLC or LC-MS.

e Workup: Upon completion, carefully quench the reaction by the slow addition of water.
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic
layers with brine, dry over anhydrous sodium sulfate (NazS0Oa), filter, and concentrate under

reduced pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel to isolate
the N1- and N2-alkylated isomers.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-
withdrawing nature of the nitrogen atom. Any EAS reaction is therefore directed by the pyrazole
ring and the deactivating effect of the pyridine nitrogen.

o Directing Effects: In pyridine, EAS occurs sluggishly at the C3 (meta) position because the
intermediates from attack at C2 or C4 place a destabilizing positive charge on the nitrogen.
[11][12]

» Predicted Reactivity: For 1H-pyrazolo[4,3-c]pyridine, the most likely position for
electrophilic attack is C3. This position is activated by N2 of the pyrazole ring and is meta to
the deactivating pyridine nitrogen (N5). Harsh reaction conditions are typically required.

Nucleophilic Aromatic Substitution (NAS) and Metal-
Catalyzed Cross-Coupling

Conversely, the pyridine ring is activated towards nucleophilic attack, especially at the positions
ortho and para to the nitrogen (C4 and C6 in pyridine).[13] For the 1H-pyrazolo[4,3-c]pyridine
scaffold, this corresponds to positions C4 and C7.

e NAS: If a good leaving group (e.g., a halide) is present at the C4 or C7 position, it can be
displaced by nucleophiles.

e Cross-Coupling: The most powerful strategy for functionalizing the scaffold involves the use
of pre-functionalized halogenated intermediates. Commercially available or readily
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synthesized building blocks like 3-iodo- or 5-bromo-1H-pyrazolo[4,3-c]pyridines are
versatile handles for metal-catalyzed cross-coupling reactions.[14][15] This enables the

installation of a wide variety of aryl, heteroaryl, and alkyl groups, which is a cornerstone of
modern medicinal chemistry.
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Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
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Protocol 3.2: Representative Protocol for Suzuki-Miyaura Cross-Coupling

Causality: This protocol utilizes a palladium(0) catalyst to oxidatively add to the C-I bond. The

resulting organopalladium(ll) species undergoes transmetalation with a boronic acid (activated

by the base) and subsequent reductive elimination to form the new C-C bond and regenerate

the catalyst.

Reagent Setup: In a reaction vessel, combine 3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq),
the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as sodium carbonate
(Naz2COs, 3.0 eq).[14]

Catalyst Addition: Add a palladium catalyst, for example,
tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq).

Solvent and Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in
a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-
20 minutes.

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed
(typically 4-24 hours).

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic
solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter,
and concentrate in vacuo. Purify the residue by flash column chromatography to yield the
desired 3-substituted product.

Applications in Medicinal Chemistry

The versatility of the 1H-pyrazolo[4,3-c]pyridine scaffold has led to its incorporation into a

multitude of biologically active molecules. Derivatives have shown significant promise as:

Kinase Inhibitors: By mimicking the purine core, these compounds effectively target the ATP-
binding site of kinases. Notable examples include inhibitors of c-Met and TANK-binding
kinase 1 (TBK1), which are important targets in cancer therapy.[16][17]
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e Carbonic Anhydrase Inhibitors: Certain sulfonamide derivatives of the pyrazolo[4,3-c]pyridine
core have demonstrated potent and selective inhibition of human carbonic anhydrase (hCA)
isoforms, which are involved in various physiological processes.[18]

e Broad-Spectrum Agents: The scaffold is a recurring theme in compounds with reported
antimicrobial, anti-inflammatory, antiviral, and analgesic activities, highlighting its vast
therapeutic potential.[4][6]

Conclusion

The 1H-pyrazolo[4,3-c]pyridine core represents a fundamentally important scaffold in modern
medicinal chemistry. Its basic properties are defined by a delicate interplay between the
electron-rich pyrazole and electron-deficient pyridine rings. This duality dictates its
physicochemical characteristics, such as a weakly basic nature and a preference for the 1H-
tautomeric form, and governs its chemical reactivity. The ability to perform selective N-
functionalization and leverage powerful cross-coupling reactions at multiple positions provides
chemists with a robust platform for generating diverse molecular libraries. As our understanding
of its properties and reactivity deepens, the 1H-pyrazolo[4,3-c]pyridine scaffold will
undoubtedly continue to be a fertile ground for the discovery of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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